molecular formula C14H10BrNO B1597272 3-(4-Bromophenyl)-2H-1,4-benzoxazine CAS No. 61821-71-4

3-(4-Bromophenyl)-2H-1,4-benzoxazine

Cat. No. B1597272
CAS RN: 61821-71-4
M. Wt: 288.14 g/mol
InChI Key: XQQPQMTYVGMIGW-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2H-1,4-benzoxazine, also known as BPO, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields. BPO is a benzoxazine derivative that is used in the synthesis of polymers, resins, and other materials.

Scientific Research Applications

Room Temperature Synthesis of 2H-1,4-Benzoxazine Derivatives

Researchers have developed efficient methods for synthesizing 2H-1,4-benzoxazines, including 3-aryl-2H-1,4-benzoxazine derivatives, at room temperature using environmentally benign conditions. This process involves a one-pot synthesis using K2CO3/H2O in an ionic liquid medium, highlighting the importance of 2H-1,4-benzoxazines in biological and synthetic applications due to their interesting properties. The ability to synthesize these compounds at room temperature under environmentally friendly conditions opens up new avenues for their application in various fields of scientific research (Sharifi et al., 2014).

Anti-Inflammatory Applications

The 2-(2-arylphenyl)benzoxazole moiety, closely related to benzoxazines, has been identified as a novel anti-inflammatory scaffold, displaying selective inhibition of the enzyme cyclooxygenase-2 (COX-2). This discovery underscores the potential therapeutic applications of benzoxazine derivatives in designing new anti-inflammatory drugs (Seth et al., 2014).

Polymer Science and Flame Retardance

In the field of polymer science, brominated benzoxazine monomers have been synthesized and polymerized to produce polymers with high thermal stability and flame retardance. This research demonstrates the utility of benzoxazine derivatives in developing advanced materials with desirable thermal and safety properties (Li et al., 2010).

Antimicrobial Activity

Benzoxazine derivatives have also been investigated for their antimicrobial properties. The synthesis of new quinazolinones from 2–alkyl–6–bromo–3,1–benzoxazine–4–one has shown some inhibitory action against gram-positive and gram-negative microorganisms, indicating their potential use in developing new antimicrobial agents (Patel et al., 2006).

Luminescent Materials for Explosive Detection

The synthesis of luminescent covalent-organic polymers (COPs) from benzoxazine monomers containing bromophenyl groups demonstrates the application of these compounds in sensing technologies, particularly for the detection of nitroaromatic explosives. This innovative application showcases the versatility of benzoxazine derivatives in creating materials that respond to environmental stimuli (Xiang & Cao, 2012).

properties

IUPAC Name

3-(4-bromophenyl)-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-11-7-5-10(6-8-11)13-9-17-14-4-2-1-3-12(14)16-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQPQMTYVGMIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2O1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354925
Record name 3-(4-Bromophenyl)-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2H-1,4-benzoxazine

CAS RN

61821-71-4
Record name 3-(4-Bromophenyl)-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-2H-1,4-benzoxazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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